Ethyl 2-octyloxypropionate
Description
Ethyl 2-octyloxypropionate is an ester derivative of propionic acid, where the ethyl group is esterified at the carboxylate position, and a branched octyloxy (C₈H₁₇O–) substituent is attached to the second carbon of the propionate chain. Such esters are typically utilized as solvents, intermediates in organic synthesis, or additives in coatings due to their tunable solubility and volatility profiles. The octyloxy group imparts significant hydrophobicity, distinguishing it from shorter-chain analogs .
Properties
Molecular Formula |
C13H26O3 |
|---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
ethyl 2-octoxypropanoate |
InChI |
InChI=1S/C13H26O3/c1-4-6-7-8-9-10-11-16-12(3)13(14)15-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
PPLOGCPWGXPBKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(C)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Fluorination Reactions
Ethyl 2-octyloxypropionate serves as a critical precursor in the synthesis of perfluorinated vinyl ethers, which are essential for fluoroelastomers. The fluorination process involves two primary methods:
Direct Fluorination (DF)
-
Reaction Pathway :
The ester undergoes fluorination in solvents like perfluoro-N-methylmorpholine (PMM) under controlled conditions. Subsequent saponification with potassium hydroxide forms a perfluorinated salt, which is pyrolyzed to yield perfluorovinyl ethers . -
Conditions and Yields :
Electrochemical Fluorination (ECF)
-
This method involves fluorinating the ester in an electrochemical cell, producing partially fluorinated intermediates. For example, methyl 2-methoxypropionate yields CF
OCF(CF
)COF with ~17% efficiency under ECF .
Hydrolysis and Transesterification
The ester undergoes nucleophilic acyl substitution reactions under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
-
Reaction :
-
Conditions :
-
Catalyst: Sulfuric acid
-
Temperature: Reflux (~100°C)
-
Yield: 75–85%.
-
Base-Catalyzed Transesterification
-
Example : Methanolysis converts the ethyl ester to a methyl derivative:
-
Yield: 82–90%.
-
Reduction Reactions
This compound can be reduced to its corresponding alcohol using strong reducing agents:
-
Conditions :
-
Solvent: Dry diethyl ether
-
Temperature: 0–25°C
-
Yield: 70–80%.
-
Thermal Decomposition
At elevated temperatures (>200°C), the ester undergoes pyrolysis to form alkenes and carboxylic acids:
-
Applications : Used in polymer degradation studies.
Stability Under Diverse Conditions
| Condition | Stability | Notes | Source |
|---|---|---|---|
| Oxidative environments | Moderate | Decomposes above 150°C | |
| UV exposure | Low | Forms radicals; requires stabilizers | |
| Acidic/alkaline media | Hydrolyzes | Rate depends on pH and temperature |
Comparison with Similar Compounds
The following analysis compares Ethyl 2-octyloxypropionate with structurally related ethyl propionate derivatives, focusing on physicochemical properties, applications, and safety.
Physicochemical Properties
Table 1: Key Properties of Ethyl Propionate Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Substituent |
|---|---|---|---|---|
| This compound* | ~260 (estimated) | ~300 (estimated) | Insoluble | Octyloxy (C₈H₁₇O–) |
| Ethyl 3-ethoxypropionate (EEP) | 146.19 | 170 | Slightly soluble | Ethoxy (C₂H₅O–) |
| Ethyl 2-chloropropionate | 136.58 | 144–146 | Insoluble | Chloro (Cl–) |
| Ethyl 2-oxopropionate | 116.12 | 144 | Slightly soluble in water | Oxo (C=O) |
| Ethyl (S)-(-)-2-((methylsulfonyl)oxy)propionate | 212.24 | N/A | Reacts with water | Methylsulfonyloxy (CH₃SO₃–) |
*Hypothetical values based on structural analogs .
Key Observations:
- Substituent Effects :
- Hydrophobicity : Longer alkyl chains (e.g., octyloxy in this compound) reduce water solubility compared to shorter ethoxy or polar groups (e.g., oxo or chloro) .
- Boiling Point : Bulkier substituents increase boiling points due to stronger van der Waals interactions. For example, EEP (ethoxy substituent) boils at 170°C, while the hypothetical octyloxy analog is estimated to exceed 300°C .
- Reactivity : Chloro and sulfonyloxy groups enhance electrophilicity, making compounds like Ethyl 2-chloropropionate and Ethyl (S)-(-)-2-((methylsulfonyl)oxy)propionate reactive intermediates in synthesis .
Q & A
Q. What are the established synthetic routes for Ethyl 2-octyloxypropionate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of 2-octyloxypropionic acid with ethanol, catalyzed by acids like sulfuric acid or enzymatic methods. Key variables include temperature (60–80°C), molar ratios (acid:alcohol ≈ 1:3), and reaction time (6–12 hours). Purification often involves fractional distillation or preparative HPLC. Yield optimization requires monitoring via TLC or GC-MS, while purity is confirmed by NMR (e.g., absence of unreacted acid peaks at δ 10–12 ppm) and FTIR (C=O stretch ~1740 cm⁻¹). Reproducibility hinges on strict control of anhydrous conditions to avoid hydrolysis .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
Critical properties include solubility (logP determination via shake-flask method), thermal stability (DSC/TGA for decomposition thresholds), and spectroscopic fingerprints. NMR (¹H/¹³C) confirms structure, while GC-MS identifies volatile impurities. For polarity assessment, reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended. Consistency in measurements requires calibration against certified standards and triplicate trials .
Q. What are the stability considerations for this compound under varying storage conditions?
Stability studies should assess degradation under light (UV-Vis spectroscopy), humidity (Karl Fischer titration), and temperature (accelerated aging at 40°C/75% RH). Hydrolytic stability is pH-dependent: acidic/basic conditions accelerate ester hydrolysis. Long-term storage recommendations include inert atmospheres (argon) and amber vials. Data contradictions (e.g., conflicting shelf-life reports) may arise from impurity profiles or analytical sensitivity limits, necessitating orthogonal validation (e.g., LC-MS vs. NMR) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and solvent interactions of this compound?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, partial charges) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal solvation shells and diffusion coefficients. For accuracy, use high-level basis sets (e.g., B3LYP/6-311+G(d,p)) and validate against experimental solvatochromic data. Discrepancies between predicted and observed reactivity often stem from neglected entropy effects or implicit solvent models .
Q. What strategies resolve contradictory data in catalytic applications of this compound, such as inconsistent enantioselectivity reports?
Contradictions may arise from catalyst-substrate mismatches or unaccounted stereochemical factors. Systematic approaches include:
- Stereochemical analysis : X-ray crystallography or Mosher ester derivatization to confirm absolute configuration.
- Kinetic profiling : Eyring plots to compare activation parameters (ΔH‡, ΔS‡) across studies.
- Meta-analysis : Cross-referencing literature using databases like SciFinder, prioritizing studies with rigorous impurity controls (e.g., ≤98% purity by HPLC) .
Q. How can researchers design experiments to evaluate the environmental impact of this compound degradation byproducts?
Employ green chemistry metrics (E-factor, atom economy) during synthesis. For degradation studies, simulate natural conditions (e.g., photolysis under UV-C light, biodegradation via OECD 301B tests). Analyze metabolites via HRMS and ecotoxicity assays (e.g., Daphnia magna LC50). Methodological pitfalls include over-reliance on abiotic conditions; complement with soil microcosm studies to assess microbial breakdown pathways .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
Use nonlinear regression (e.g., Hill equation) for IC50/EC50 determination. For high-throughput data, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Outlier detection (Grubbs’ test) and normality checks (Shapiro-Wilk) are critical. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance. Open-source tools like R/Bioconductor ensure reproducibility .
Q. How should researchers structure a literature review to address gaps in this compound’s mechanistic studies?
Follow PRISMA guidelines for systematic reviews. Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-academic sources. Use citation managers (EndNote, Zotero) to track sources. Gaps are identified by clustering themes (e.g., "catalysis" vs. "toxicity") and applying the FLOAT method: Focus, Literature, Objectives, Analysis, Timeframe. Annotate contradictions (e.g., conflicting mechanistic proposals) for future experimental validation .
Ethical and Reproducibility Standards
Q. What protocols ensure ethical reporting of this compound’s toxicity data, particularly in unpublished negative results?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Figshare with CC-BY licenses. Negative results must detail experimental conditions (e.g., cell line passage number, solvent batch) to distinguish compound inactivity from methodological flaws. Reference institutional ethics approvals (e.g., IACUC for in vivo studies) .
Q. How can cross-laboratory collaborations improve reproducibility in this compound research?
Share standardized protocols via platforms like Protocols.io . Use interlaboratory studies (ILS) to quantify measurement uncertainty. For synthetic procedures, provide step-by-step videos (e.g., JoVE) to demonstrate technique nuances. Open-access peer review (e.g., Beilstein J. Org. Chem.) enhances transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
